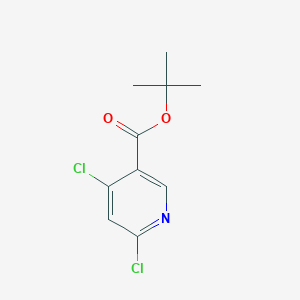
4,6-ジクロロニコチン酸tert-ブチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 4,6-dichloronicotinate (TBCN) is an important organic compound that belongs to the class of substituted nicotinates. It has a molecular formula of C10H11Cl2NO2 .
Molecular Structure Analysis
The molecular structure of tert-Butyl 4,6-dichloronicotinate consists of a nicotinate core with two chlorine atoms at the 4 and 6 positions and a tert-butyl group attached . The molecular weight is 248.11 .Physical And Chemical Properties Analysis
The physical and chemical properties of tert-Butyl 4,6-dichloronicotinate include a molecular weight of 248.11 . The compound is predicted to have a density of 1.278±0.06 g/cm3 and a boiling point of 296.1±35.0 °C .作用機序
The mechanism of action of tert-Butyl 4,6-dichloronicotinate is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Tert-Butyl 4,6-dichloronicotinate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, it has been found to induce apoptosis in cancer cells and reduce inflammation in animal models.
実験室実験の利点と制限
One of the advantages of using tert-Butyl 4,6-dichloronicotinate in lab experiments is its relatively low toxicity compared to other chemical compounds. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, the cost of synthesis can be relatively high, which may limit its use in some research settings.
将来の方向性
There are several future directions for research on tert-Butyl 4,6-dichloronicotinate. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity. Finally, there is potential for the development of new derivatives of tert-Butyl 4,6-dichloronicotinate with improved properties for use in various scientific research applications.
合成法
Tert-Butyl 4,6-dichloronicotinate can be synthesized using various methods. One of the most commonly used methods is the reaction of 4,6-dichloronicotinic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of tert-Butyl 4,6-dichloronicotinate as a white crystalline solid.
科学的研究の応用
新規ヘテロ環化合物の合成
“4,6-ジクロロニコチン酸tert-ブチルエステル”は、構造的に新規な8-(t-ブチル)-5H-[1,2,4]トリアジノ[5,6-b]インドール-3-チオールおよび9-(t-ブチル)-6H-インドロ[2,3-b]キノキサリン誘導体の合成に使用されてきました . これは、tert-ブチル置換イサチンとベンゼン-1,2-ジアミンまたはチオセミカルバジドを縮合させることで達成されました .
生物活性の強化
“4,6-ジクロロニコチン酸tert-ブチルエステル”を含む一部のヘテロ環へのtert-ブチル基の導入は、その生物活性を大幅に強化します . 例えば、プリマキンのキノロン系に代謝的に安定なtert-ブチル基をC-2位に付加すると、血中シゾント殺マラリア活性が大幅に向上することが報告されています .
親油性の増加
“4,6-ジクロロニコチン酸tert-ブチルエステル”などの有機分子にtert-ブチル基を導入すると、その親油性が増加します . これは、非常に厚く、薄い細胞壁を通過するために非常に重要です .
新規薬物候補の合成
インドロキノキサリンおよび[1,2,4]トリアジノ[5,6-b]インドール系にtert-ブチル基を組み込み、構造的に新規な化合物を合成することで、現在の医薬品化学のニーズに対応する可能性のある薬物候補が得られます .
材料科学
“4,6-ジクロロニコチン酸tert-ブチルエステル”は、材料科学の分野、特に生体材料、電子材料、エネルギー材料の研究で使用されています.
ラジカル捕捉活性
“4,6-ジクロロニコチン酸tert-ブチルエステル”を使用して合成された新規カテコールフェノールは、既知の標準トロロックスを上回る高いラジカル捕捉活性を示しました .
Safety and Hazards
特性
IUPAC Name |
tert-butyl 4,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-5-13-8(12)4-7(6)11/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAVOQSQZMCRRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
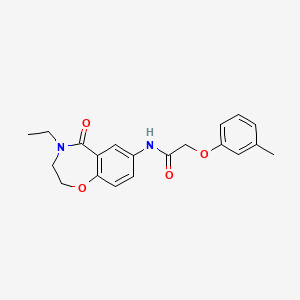

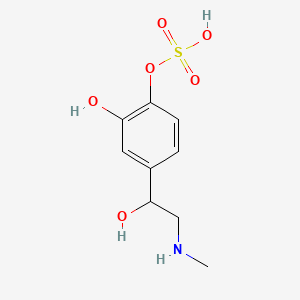

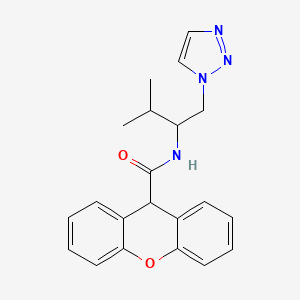
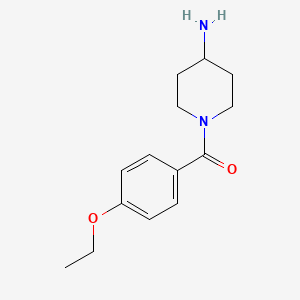
![2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2385270.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2385272.png)
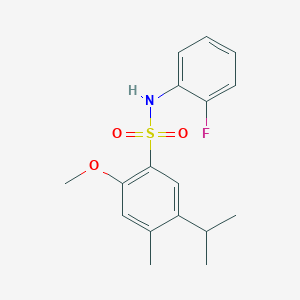
![N-[(4-Hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2385278.png)
![N-[(2,5-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2385281.png)
![5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385282.png)

